7-Fluoro-6-hydroxybenzofuran
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Overview
Description
Synthesis Analysis
The synthesis of hydroxybenzofuran derivatives, such as 7-Fluoro-6-hydroxybenzofuran, often involves a two-step procedure . The first step is the conversion of dihydroxyacetophenone into hydroxybenzofuranone. The second step is the reduction of hydroxybenzofuranone with lithium borohydride . Another method involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, the formation of the 6-methoxybenzofuran in acetic anhydride, and the demethylation with sodium 1-dodecanethiolate .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of hydroxybenzofuran derivatives have been reported . These reactions include the addition of 2-lithiated O-protected derivatives to transient 1-pyrroline .Scientific Research Applications
7-Fluoro-6-hydroxybenzofuran has been studied for its potential applications in the field of synthetic organic chemistry. It has been found to be useful as a starting material in the synthesis of various compounds, such as amides, esters, and thiols. Additionally, it has been used in the synthesis of heterocyclic compounds, such as coumarins, pyrazoles, and thiophenes.
Mechanism of Action
Target of Action
Benzofuran compounds, including 7-Fluoro-6-hydroxybenzofuran, are known to interact with various biological targets. They have been found to be particularly effective in interacting with the α4β2 nicotinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .
Mode of Action
The mode of action of this compound involves its interaction with its primary target, the α4β2 nicotinic acetylcholine receptor. The compound’s aromatic portion mainly interacts with the minus side of the receptor binding site . The hydrophilic substituents, such as the hydroxy group, also play a significant role in this interaction .
Biochemical Pathways
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the wide range of biological activities exhibited by benzofuran compounds . For instance, the compound may exert anti-tumor effects by interfering with cell proliferation or inducing apoptosis in cancer cells .
Advantages and Limitations for Lab Experiments
7-Fluoro-6-hydroxybenzofuran has been found to be a useful compound for laboratory experiments. It has been found to be relatively easy to synthesize, and its structure can be modified to suit the needs of the experiment. Additionally, it has been found to be relatively stable and is not easily degraded. However, it has been found to be relatively expensive and may not be suitable for large-scale experiments.
Future Directions
The potential applications of 7-Fluoro-6-hydroxybenzofuran are still being explored. Future research could focus on the development of new synthetic methods for the synthesis of this compound and its derivatives. Additionally, research could focus on the further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Other possible future directions include the study of its interaction with other proteins and its potential use in other areas of research, such as in the synthesis of polymers and materials.
Synthesis Methods
7-Fluoro-6-hydroxybenzofuran can be synthesized by a variety of methods, including the use of a palladium-catalyzed reaction. In this reaction, a mixture of this compound and an aryl halide is heated to form a palladium-catalyzed intermediate. This intermediate can then be further reacted with a variety of other reagents to form the desired product. Other methods of synthesis include the use of organometallic reagents and the use of a Grignard reaction.
properties
IUPAC Name |
7-fluoro-1-benzofuran-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO2/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVONNIBOPJKZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CO2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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